molecular formula C14H12N2OS B047356 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 83989-90-6

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B047356
CAS No.: 83989-90-6
M. Wt: 256.32 g/mol
InChI Key: MTTDRMWFWJDYJL-UHFFFAOYSA-N
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Description

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound that features a unique structure combining a furan ring, a mercapto group, and a tetrahydroquinoline core with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 2-furyl aldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent functional group transformations to introduce the mercapto and carbonitrile groups.

  • Condensation Reaction

      Reactants: 2-furyl aldehyde and an amine.

      Conditions: Typically carried out in an organic solvent like ethanol under reflux conditions.

  • Cyclization and Functionalization

      Reactants: Schiff base intermediate, thiol, and a nitrile source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The furan ring and the quinoline core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as a versatile building block for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

Industry

In the materials science field, derivatives of this compound could be used in the development of novel materials with specific electronic, optical, or mechanical properties. Its ability to undergo various chemical modifications makes it suitable for creating tailored materials for specific applications.

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile in biological systems would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The furan ring and quinoline core may interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Furyl)-3-buten-2-one: Similar furan ring structure but lacks the quinoline core and mercapto group.

    2-Mercaptoquinoline: Contains the quinoline core and mercapto group but lacks the furan ring and carbonitrile group.

    5,6,7,8-Tetrahydroquinoline-3-carbonitrile: Similar quinoline core and carbonitrile group but lacks the furan ring and mercapto group.

Uniqueness

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of a furan ring, mercapto group, and tetrahydroquinoline core with a carbonitrile group

Properties

IUPAC Name

4-(furan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTDRMWFWJDYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353601
Record name 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83989-90-6
Record name 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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